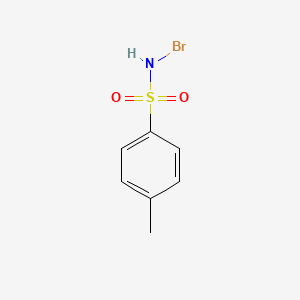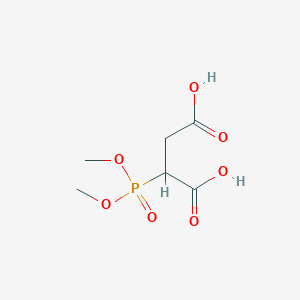
1-Bromoethyl carbonobromidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoethyl carbonobromidate is an organic compound with the molecular formula C₃H₄Br₂O₂ . It is a derivative of carbonobromidic acid and is characterized by the presence of both bromine and carbonyl functional groups. This compound is of interest in various chemical reactions and applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromoethyl carbonobromidate can be synthesized through the reaction of carbonobromidic acid with 1-bromoethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus tribromide to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromoethyl carbonobromidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters, amides, or ethers.
Reduction: Formation of 1-bromoethanol.
Oxidation: Formation of bromoacetic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromoethyl carbonobromidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the introduction of bromoethyl groups into molecules. It is also used in the synthesis of complex organic compounds and intermediates.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling or cross-linking studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-bromoethyl carbonobromidate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromoethyl acetate: Similar in structure but contains an acetate group instead of a carbonobromidate group.
1-Bromoethyl benzoate: Contains a benzoate group, making it more aromatic and less reactive in certain conditions.
1-Bromoethyl formate: Contains a formate group, making it more prone to hydrolysis.
Uniqueness
1-Bromoethyl carbonobromidate is unique due to the presence of both bromine and carbonyl functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 91832-50-7 | |
Molekularformel |
C3H4Br2O2 |
Molekulargewicht |
231.87 g/mol |
IUPAC-Name |
1-bromoethyl carbonobromidate |
InChI |
InChI=1S/C3H4Br2O2/c1-2(4)7-3(5)6/h2H,1H3 |
InChI-Schlüssel |
AGGRKOLHRCSNQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)
![Diethyl {[benzoyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14353079.png)


